
2-溴-N-(5-氯-2-甲基苯基)丙酰胺
描述
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a chemical compound with the empirical formula C11H13BrClNO . It is a solid substance . The compound’s molecular weight is 290.58 .
Molecular Structure Analysis
The SMILES string of the compound isO=C(C(CC)Br)NC1=C(C)C=CC(Cl)=C1 . This provides a linear representation of the compound’s structure. The InChI key is AALXTCOCUCTGNU-UHFFFAOYSA-N , which is a unique identifier for the compound.
科学研究应用
环境影响和毒性研究
- 研究重点放在类似三氯生(TCS)这样的抗菌剂在环境中的存在、毒性和降解上,该化合物与所讨论的化合物具有结构相似性。TCS以其广谱抗菌特性而闻名,并存在于各种消费品中。由于在污水处理厂中部分消除,TCS在环境中的存在引发了对其在自然水体和沉积物中的积累以及通过氯化和光氧化等过程转化为更有毒化合物的担忧 (Bedoux et al., 2012)。
农业实践中的应用
- 替代熏蒸剂的使用,例如在农业中替代溴甲烷,突显了对更环保、毒性更低的化合物用于土壤害虫和病害管理的持续寻找。这些熏蒸剂的水溶性配方可以通过滴灌系统施用,相比传统方法,提供了更经济、更环保的方法 (Ajwa et al., 2002)。
化学合成和工业应用
- 对类似2-氟-4-溴联苯这样的化合物进行高效合成方法的开发,这是制造药物如氟比洛芬的关键中间体,展示了溴化和氯化化合物在制药行业中的相关性。这突显了相关化合物,如2-溴-N-(5-氯-2-甲基苯基)丙酰胺,可以作为合成有价值药物的中间体 (Qiu et al., 2009)。
溴化化合物的环境和健康问题
- 水处理过程中溴消毒副产物(Br-DBPs)的形成和毒性已得到广泛研究。这些化合物是通过溴离子与氯等消毒剂在天然有机物存在下反应形成的,对健康构成重大风险。在这一领域的研究可以为溴化化合物的安全处理和潜在环境影响提供信息,包括那些与2-溴-N-(5-氯-2-甲基苯基)丙酰胺在结构上相关的化合物 (Sharma et al., 2014)。
安全和危害
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用机制
Target of Action
The primary targets of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the degree and rate at which the compound is absorbed into the body’s systemic circulation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action .
生化分析
Biochemical Properties
2-bromo-N-(5-chloro-2-methylphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or modulating the activity of signaling molecules. For instance, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, affecting metabolic flux and cellular responses. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods. Long-term exposure to 2-bromo-N-(5-chloro-2-methylphenyl)propanamide can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific metabolic pathways or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage, organ dysfunction, or systemic toxicity. Threshold effects are often observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, it can affect the levels of specific metabolites, such as amino acids, nucleotides, or lipids .
Transport and Distribution
The transport and distribution of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its uptake and localization. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its activity and function. The distribution pattern of the compound can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes. The localization pattern can provide insights into the compound’s mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-bromo-N-(5-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYXKCDUNMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

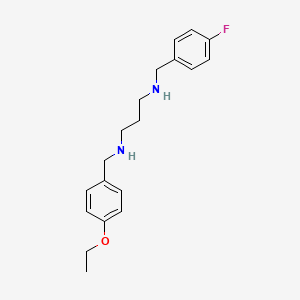
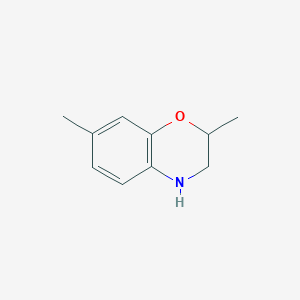
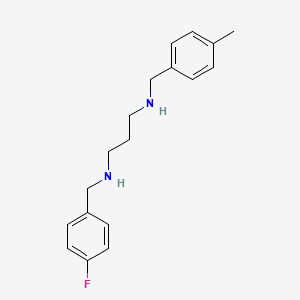
![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)
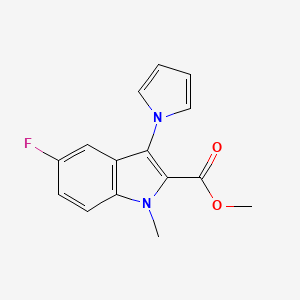
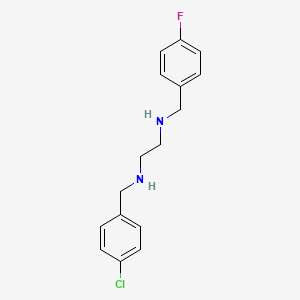
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
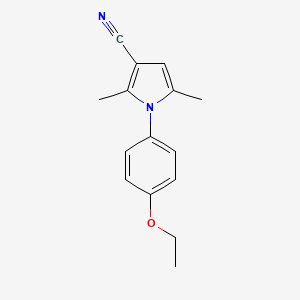
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)